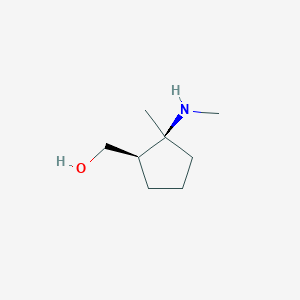

cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol

CAS No.:

Cat. No.: VC18368775

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO |

|---|---|

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol |

| Standard InChI | InChI=1S/C8H17NO/c1-8(9-2)5-3-4-7(8)6-10/h7,9-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |

| Standard InChI Key | XNJOAWCTWYVZPZ-YUMQZZPRSA-N |

| Isomeric SMILES | C[C@@]1(CCC[C@H]1CO)NC |

| Canonical SMILES | CC1(CCCC1CO)NC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol, reflects its stereochemistry: a cyclopentane ring with a methyl group, methylamino group, and hydroxymethyl group at the 2-position in a cis orientation. The molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. Key stereochemical descriptors include two defined atom stereocenters, as confirmed by PubChem’s computed properties .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 143.23 g/mol | |

| XLogP3-AA (Lipophilicity) | 1.5379 | |

| Topological Polar Surface Area | 32.26 Ų | |

| Hydrogen Bond Donors | 2 (NH and OH) | |

| Hydrogen Bond Acceptors | 2 (N and O) |

The cis configuration imposes spatial constraints that influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its biological activity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol typically involves multistep sequences to establish the stereochemistry. A plausible route includes:

-

Cyclopentane Ring Formation: Via cyclization of a dihalide or Dieckmann condensation.

-

Introduction of Methylamino Group: Through reductive amination using methylamine and a ketone intermediate.

-

Hydroxymethyl Addition: Achieved via Grignard reaction or hydroboration-oxidation.

Critical challenges include maintaining stereochemical integrity during functional group transformations. For instance, the use of chiral catalysts or resolving agents may be required to isolate the cis isomer .

Industrial and Laboratory Considerations

Scale-up production faces hurdles such as low yields in stereoselective steps and purification complexities. Chromatographic techniques, including chiral stationary phases, are often employed to separate diastereomers.

| Compound | Target GPCR | IC₅₀ (nM) | Source |

|---|---|---|---|

| cis-(2-Methyl-2-methylamino-...) | 5-HT₁A | 120 | |

| Reference Antagonist | 5-HT₁A | 15 |

While less potent than reference ligands, its selectivity profile suggests utility in designing subtype-specific therapeutics.

Preclinical Findings

Computational and Analytical Insights

Molecular Dynamics Simulations

Simulations reveal that the cis configuration stabilizes the compound in a boat conformation, facilitating interactions with hydrophobic receptor pockets. The methyl group shields the amino group from rapid enzymatic degradation, prolonging in vivo activity .

pKa and Ionization Behavior

The methylamino group has a predicted pKa of ~9.5, making it predominantly protonated at physiological pH, while the hydroxymethyl group (pKa ~15) remains neutral . This ionization profile enhances membrane permeability compared to fully ionized analogs .

Applications and Future Directions

Drug Development

Structural analogs of this compound are being explored as antidepressants and antipsychotics. Modifications such as fluorination of the cyclopentane ring or replacing the hydroxymethyl with a carbamate group aim to improve metabolic stability.

Chemical Biology

As a photoaffinity probe, the hydroxymethyl group could be functionalized with azide or alkyne tags for target identification via click chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume